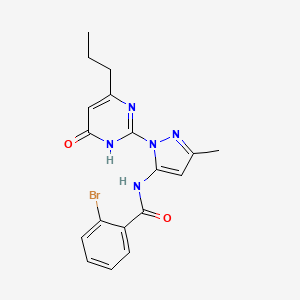
2-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H18BrN5O2 and its molecular weight is 416.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a novel benzamide derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on various research findings.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Benzamide moiety : Influences the compound's interaction with biological targets.
- Pyrazole and pyrimidine rings : Associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H20BrN5O2 |
| Molecular Weight | 404.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simple precursors through reactions such as bromination, amide formation, and cyclization. The detailed synthetic route often includes:
- Bromination of benzamide to introduce the bromine atom.
- Formation of the pyrazole ring via condensation reactions.
- Cyclization to form the pyrimidine structure , which is crucial for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of benzamide, including the target compound, exhibit significant antimicrobial properties. For instance:
- In a study assessing various benzamide derivatives, compounds similar to the target exhibited good antifungal activity against Pyricularia oryzae, with inhibition rates reaching up to 77.8% at concentrations around 500 mg/L .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties:
- Preliminary bioassays indicated that related compounds displayed lethal activities against several pests, including Mythimna separate and Helicoverpa armigera. The bioactivity was notable at concentrations as low as 10 mg/L .
Cytotoxic Activity
Cytotoxicity studies have indicated potential anti-cancer properties:
- Compounds in this class exhibited inhibitory effects on cancer cell lines such as MDA-MB-231, with IC50 values comparable to established chemotherapeutics like paclitaxel. This suggests a promising avenue for further development in oncology .
Case Study 1: Antifungal Activity
A series of benzamide derivatives were tested against various fungal strains. The target compound demonstrated effective inhibition against Botrytis cinerea, achieving an inhibition rate of 90.5% at optimal concentrations, significantly outperforming traditional fungicides .
Case Study 2: Insecticidal Efficacy
In a comparative study of insecticidal efficacy, the target compound was part of a group that showed substantial activity against larval stages of economically important pests. The results indicated a high potential for agricultural applications .
特性
IUPAC Name |
2-bromo-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-3-6-12-10-16(25)22-18(20-12)24-15(9-11(2)23-24)21-17(26)13-7-4-5-8-14(13)19/h4-5,7-10H,3,6H2,1-2H3,(H,21,26)(H,20,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBBQILGTPGDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














